4-Chloro-6-ethylpyrimidine
Overview
Description
4-Chloro-6-ethylpyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain nitrogen atoms at positions 1 and 3 in the six-membered ring structure. The presence of a chlorine atom at the 4th position and an ethyl group at the 6th position distinguishes 4-chloro-6-ethylpyrimidine from other pyrimidine derivatives.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those related to 4-chloro-6-ethylpyrimidine, has been explored in various studies. For instance, an electrochemical synthesis method has been developed to prepare 4-amino-6-arylpyrimidines, which involves a reductive cross-coupling between 4-amino-6-chloropyrimidines and aryl halides using a nickel(II) catalyst . Another study reports the synthesis of 4,6-dichloro-2-methylpyrimidine, which is a related compound, from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination . Additionally, the synthesis of 2-ethyl-4,6-dihydroxypyrimidine has been achieved starting from propionitrile, indicating the versatility of synthetic approaches for pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various experimental and theoretical techniques. For example, a study on a molecule containing a 4-chloro-6-methoxy-2-methylpyrimidine moiety has been investigated using FT-IR, FT-Raman, NMR, and DFT calculations, revealing the coherence between theoretical and experimental values for bond lengths and vibrational frequencies . The crystal structure of a 2-amino-4-chloro-6-methylpyrimidine cocrystal has been determined by X-ray diffraction, showcasing the importance of hydrogen bonding interactions in stabilizing the crystal structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions due to their reactive sites. The electrochemical synthesis mentioned earlier demonstrates the ability of 4-amino-6-chloropyrimidines to participate in cross-coupling reactions . Nucleophilic substitution reactions have also been employed to modify the 4-chloro group of pyrimidine derivatives, as seen in the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The study on the 4-chloro-6-methoxy-2-methylpyrimidine derivative provides insights into the molecule's electronic properties, such as dipole moment, polarizability, and hyperpolarizability, which are important for understanding its reactivity and interactions with other molecules . The synthesis of 4,6-dichloro-2-methylpyrimidine and its related compounds also sheds light on their purity and yield under various reaction conditions, which are critical for large-scale production .
Scientific Research Applications
Antimalarial Activity
4-Chloro-6-ethylpyrimidine derivatives, such as pyrimethamine, have demonstrated notable antimalarial activities. Various analogs have been synthesized, showing a range of activities against Plasmodium berghei in mice, some with therapeutic ratios potentially better than pyrimethamine itself (Ress Rw et al., 1976).
Electrochemical Synthesis
Novel 4-amino-6-arylpyrimidines have been prepared through electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides, demonstrating a mild and efficient synthesis method (S. Sengmany et al., 2011).
Large Scale Synthesis
The large-scale synthesis of 4-ethylpyrimidine, a closely related compound, has been explored, showcasing the potential for industrial-scale production of pyrimidine derivatives (M. Butters, 1992).
Chemical Transformations
4-Chloro-6-ethylpyrimidine has been involved in various chemical transformations, including the synthesis of different pyrimidine derivatives, highlighting its versatility in chemical synthesis (R. K. Glushkov et al., 1971).
Suzuki Coupling
Suzuki reactions have been employed to synthesize antimalarial drugs like pyrimethamine, indicating the compound's importance in drug development (M. Richardson & M. Stevens, 2002).
Synthesis of Antimicrobial Agents
Certain derivatives of 4-chloro-6-ethylpyrimidine have been synthesized as potential antimicrobial agents, displaying a range of activities against pathogenic microorganisms (M. El-kerdawy et al., 1990).
Solubility Studies
The solubility of 4-chloro-6-ethylpyrimidine derivatives in various organic solvents has been studied, providing critical data for process chemistry and formulation (Ganbing Yao et al., 2017).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic and medicinal chemistry (S. Y. Solodukhin et al., 2004).
Process Chemistry
The process chemistry of 4-chloro-6-ethylpyrimidine derivatives has been explored for applications in pharmaceutical and explosive industries (R. Patil et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-ethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZPGDQOHZBCRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456473 | |
Record name | 4-chloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethylpyrimidine | |
CAS RN |
141602-25-7 | |
Record name | 4-chloro-6-ethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-ethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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